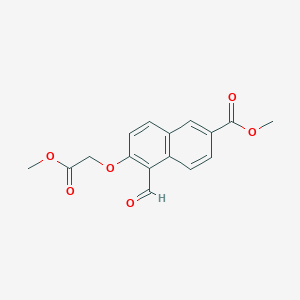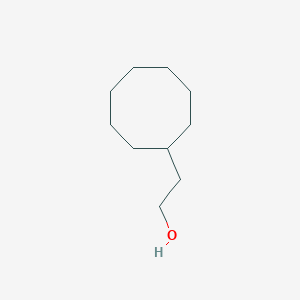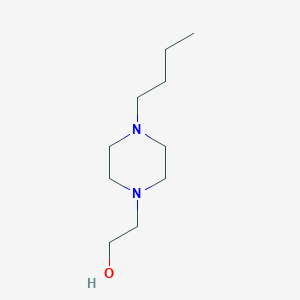![molecular formula C14H17ClO4 B8598076 Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobenzyl group attached to the malonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chlorobenzylmalonate typically involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 3-chlorobenzyl chloride to yield diethyl 3-chlorobenzylmalonate .
Industrial Production Methods
Industrial production of diethyl 3-chlorobenzylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the initial alkylation reaction.
Hydrochloric acid or sodium hydroxide: Employed for hydrolysis of the ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted malonic acid derivatives: Formed through hydrolysis.
Substituted monocarboxylic acids: Formed through decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce the 3-chlorobenzyl group into target molecules.
Material Science: It is utilized in the synthesis of polymers and resins with specific properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of diethyl 3-chlorobenzylmalonate involves its reactivity as a malonic ester The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and addition reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: The parent compound without the 3-chlorobenzyl group.
Dimethyl malonate: A similar compound with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another malonic ester derivative with different substituents.
Uniqueness
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C14H17ClO4 |
|---|---|
Molekulargewicht |
284.73 g/mol |
IUPAC-Name |
diethyl 2-[(3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
RERFDJMHTCWENE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)








![2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8598103.png)
